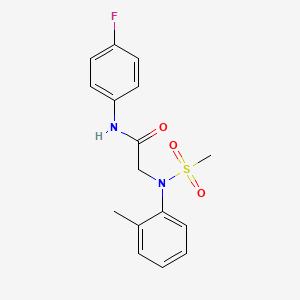![molecular formula C12H5F2N5O B5889603 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole is a heterocyclic compound that features a triazole ring fused with a benzoxadiazole ring
Vorbereitungsmethoden
The synthesis of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Analyse Chemischer Reaktionen
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.
Wirkmechanismus
The mechanism of action of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole include:
7-phenyltriazolo[4,5-g][2,1,3]benzoxadiazole: This compound differs by having a phenyl group instead of a difluorophenyl group, which affects its chemical and biological properties.
1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives: These compounds share the triazole ring but have different substituents and ring systems, leading to varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct reactivity and applications.
Eigenschaften
IUPAC Name |
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N5O/c13-6-1-4-10(7(14)5-6)19-15-8-2-3-9-12(11(8)16-19)18-20-17-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGQMVANUUWEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2N=C3C=CC4=NON=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4E)-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5889525.png)
![N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)

![3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N,N-DIMETHYLANILINE](/img/structure/B5889581.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate](/img/structure/B5889622.png)

![2-[(3,4-difluorophenyl)methyl-propylamino]ethanol](/img/structure/B5889631.png)

